6'-Bromo-norlaudanosoline Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-norlaudanosoline Hydrobromide is a chemical compound belonging to the family of norlaudanosoline derivatives. It is characterized by the presence of a bromine atom at the 6’ position of the norlaudanosoline structure. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-norlaudanosoline Hydrobromide typically involves the bromination of norlaudanosoline. The process begins with the preparation of norlaudanosoline, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 6’-Bromo-norlaudanosoline Hydrobromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-norlaudanosoline Hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding norlaudanosoline.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Norlaudanosoline.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
6’-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6’-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom at the 6’ position can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Norlaudanosoline: The parent compound without the bromine atom.
6’-Chloro-norlaudanosoline: A similar compound with a chlorine atom instead of bromine.
6’-Fluoro-norlaudanosoline: A derivative with a fluorine atom at the 6’ position.
Uniqueness
6’-Bromo-norlaudanosoline Hydrobromide is unique due to the presence of the bromine atom, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications where the bromine atom’s electronic and steric effects are desired .
Properties
CAS No. |
72258-95-8 |
---|---|
Molecular Formula |
C₁₆H₁₆Br₂NO₄ |
Molecular Weight |
447.12 |
Synonyms |
1-(2-Bromo-4,5-dihydroxybenzyl)-8-chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.